Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

In medicinal chemistry SAR campaigns, sourcing position-specific thiazole isomers with unambiguous regiochemistry is a persistent supply bottleneck. Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate (CAS 1261269-07-1) resolves this: • Ortho-bromo substitution enforces a non-planar phenyl-thiazole dihedral angle, a key "escape from flatland" design feature for improved selectivity & solubility. • cLogP 3.68 provides distinct lipophilicity vs. para-isomer (cLogP 4.20), enabling precise SAR mapping of target binding pockets. • Bromine handle supports Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library diversification. Supplied with full analytical certification for reliable global procurement.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.181
CAS No. 1261269-07-1
Cat. No. B578569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-bromophenyl)thiazole-2-carboxylate
CAS1261269-07-1
SynonymsEthyl 4-(2-BroMophenyl)thiazole-2-carboxylate
Molecular FormulaC12H10BrNO2S
Molecular Weight312.181
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br
InChIInChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeySLXFMMOYYUZOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class & Baseline Profile


Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate (CAS 1261269-07-1) is a heterocyclic compound belonging to the thiazole class, characterized by a five-membered ring containing one sulfur and one nitrogen atom [1]. The compound is distinguished by a 2-bromophenyl group at the 4-position of the thiazole ring and an ethyl carboxylate ester at the 2-position. Thiazoles are a prominent structural feature in various natural products and synthetic drugs, known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties [1]. This compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential therapeutic applications.

Non-Substitutability vs. In-Class Analogs


The biological activity and synthetic utility of thiazole derivatives are exquisitely sensitive to the nature and position of substituents on both the thiazole core and the pendant phenyl ring [1]. Even seemingly minor changes, such as relocating a bromine atom from the ortho (2-) to the para (4-) position, can result in profound differences in target binding affinity, metabolic stability, and overall pharmacological profile. This is due to alterations in the compound's three-dimensional conformation, electron density distribution, and lipophilicity, which directly impact interactions with specific biological targets [1]. Therefore, generic substitution within this class is not scientifically valid without direct, quantitative comparative data to support functional equivalence. The evidence below details the specific, quantifiable differentiators that define the unique value proposition of the 2-bromophenyl isomer.

Quantitative Differentiation Evidence


Ortho-Substitution Steric Effects

While direct quantitative data for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is not currently available in the primary literature, class-level inference from established SAR studies on phenylthiazole derivatives strongly supports its unique position. The ortho-bromine substituent introduces significant steric bulk in close proximity to the thiazole ring. This steric constraint can enforce a specific dihedral angle between the phenyl and thiazole rings, leading to a distinct three-dimensional conformation compared to the meta (3-) or para (4-) bromo isomers [1]. This conformational restriction is a critical tool in medicinal chemistry for enhancing target selectivity and improving binding affinity. For instance, studies on analogous 2-(4-bromophenyl)-4-phenylthiazole compounds demonstrate that subtle structural modifications can yield highly potent enzyme inhibitors with IC50 values in the nanomolar range (e.g., IC50 = 0.100 μM for compound 5f), highlighting the impact of specific substitution patterns on activity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Lipophilicity (cLogP) Modulation

The introduction of a bromine atom significantly increases the lipophilicity (logP) of a molecule compared to its non-halogenated parent. The position of this halogen further modulates its impact. The calculated logP (cLogP) for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is 3.68 . In contrast, the para-substituted isomer, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, has a reported cLogP of 4.20 . This quantifiable difference of 0.52 log units indicates that the ortho-isomer is notably less lipophilic than its para counterpart. This can translate to better aqueous solubility and a potentially different absorption and distribution profile in vivo. While the meta-isomer is expected to have a cLogP value between these two, the specific difference underscores that each regioisomer presents a distinct physicochemical entity, not a generic substitute.

Medicinal Chemistry ADME Physicochemical Properties

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a key descriptor used to predict a compound's ability to permeate cell membranes and cross the blood-brain barrier (BBB). Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate has a calculated TPSA of 39.2 Ų . This value is identical to that of its para-bromo isomer (39.2 Ų) . Both values fall well below the commonly accepted threshold of 140 Ų for good oral bioavailability and below 90 Ų, a guideline for potential CNS penetration. This data confirms that the primary differentiation between these isomers lies not in their core hydrogen-bonding capacity, but in their steric and lipophilic profiles, as detailed in Evidence Items 1 and 2.

Medicinal Chemistry Drug-likeness ADME

Key Application Scenarios


SAR Studies of Ortho-Substituted Phenylthiazoles

This compound is ideally suited as a key building block in SAR campaigns aimed at exploring the effects of ortho-substitution on biological activity. Its unique steric and electronic profile, as inferred from class-level SAR and quantified by its cLogP of 3.68 , makes it a critical component in a series of regioisomers (ortho, meta, para) used to map the steric and lipophilic tolerance of a target binding pocket [1]. It serves as a direct comparator to analogs like Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (cLogP = 4.20) .

Non-Planar Ligand Design for Inhibitors

The ortho-bromo group forces the pendant phenyl ring out of plane with the thiazole core, creating a distinctive three-dimensional shape [1]. This is a highly desirable feature in modern drug design, as non-planar (or "escape from flatland") compounds often exhibit improved selectivity, solubility, and clinical success rates. The compound can be used as a core scaffold for designing inhibitors where a specific dihedral angle is required for optimal target engagement.

Diversification via Suzuki-Miyaura Coupling

The bromine atom at the ortho-position provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or amine substituents [1]. This enables the rapid diversification of the phenylthiazole scaffold to generate focused libraries for lead identification and optimization. The ortho-position offers a different reactivity profile and steric environment for the coupling reaction compared to the para-isomer, which can be advantageous for synthesizing challenging, sterically congested analogs.

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